11-Hydroxy-3,6-dodecadiynoic acid
Description
11-Hydroxy-3,6-dodecadiynoic acid is a C12 fatty acid derivative characterized by a hydroxyl group at position 11 and conjugated triple bonds at carbons 3 and 4. Such features are common in bioactive lipids and microbial metabolites, where unsaturation and functional group positioning influence solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
11-hydroxydodeca-3,6-diynoic acid |
InChI |
InChI=1S/C12H16O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,4-5,7,9-10H2,1H3,(H,14,15) |
InChI Key |
LCGQFXKACOLHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC#CCC#CCC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Dodecanoic Acid Derivatives
Key Compounds: Deuterated dodecanoic acids (e.g., dodecanoic-12,12,12-d3 acid) .
Deuterated analogs (e.g., ) are used in metabolic tracing but lack bioactive functional groups.
Unsaturated Fatty Acids: 10-Undecenoic Acid
Key Compound: 10-Undecenoic acid (C11:1, monounsaturated) .
Comparison: The diyne groups in the target compound may confer greater oxidative instability compared to the monoene in 10-undecenoic acid. Both compounds could exhibit antimicrobial activity, but mechanisms may differ due to triple bond reactivity.
Hydroxylated Triterpenoids
Key Compounds: Ganoderic acid A metabolites (e.g., 11-hydroxy-3,7,23-trioxo-lanost-8-en-26-oic acid glucuronides) .
Comparison: While both feature hydroxylation at position 11, ganoderic acid derivatives are larger, cyclic molecules with glucuronide conjugates enhancing water solubility. The linear structure of the target compound may limit similar pharmacokinetics.
Phenolic Acids: Caffeic Acid
Key Compound : Caffeic acid (3,4-dihydroxybenzeneacrylic acid) .
| Property | This compound | Caffeic Acid |
|---|---|---|
| Structure | Aliphatic, diyne | Aromatic, dihydroxy |
| Acidity | Weak (aliphatic OH) | Strong (phenolic OH) |
| Applications | Unreported | Antioxidant, dietary supplement |
Comparison : The aromatic hydroxyls in caffeic acid confer potent antioxidant activity, whereas the aliphatic hydroxyl in the target compound may limit radical-scavenging efficacy.
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